Redox Potential of PAESeO vs. Sulfoxide Analog – First Reported Selenoxide Redox Potentials
PAESeO exhibits a reversible redox couple with a potentiometrically determined redox potential (E) of +440 mV vs. NHE (pH 5.5, 25 °C). In contrast, the corresponding sulfoxide analog (phenyl 2-aminoethyl sulfoxide) shows a cathodic peak potential (Epc) that is approximately 500 mV more negative, and no measurable reaction with glutathione was observed [1]. This represents the first reported redox potentials for selenoxides in the literature [1].
| Evidence Dimension | Redox potential (E vs. NHE) and cathodic peak potential (Epc) |
|---|---|
| Target Compound Data | PAESeO: E = +440 mV; Epc = -996 mV vs. NHE |
| Comparator Or Baseline | Phenyl 2-aminoethyl sulfoxide: Epc = -1544 mV vs. NHE; k_GSH = no reaction (NR) |
| Quantified Difference | ΔEpc ≈ 548 mV (selenoxide Epc less negative by ~500 mV); qualitative difference in GSH reactivity (1,500 M⁻¹ s⁻¹ vs. NR). |
| Conditions | Potentiometric titration in 100 mM sodium acetate, pH 5.5, 25 °C, 10 mM sodium dithionite titrant; cyclic voltammetry in 100 mM sodium acetate, pH 5.5, scan rate 100 mV/s. |
Why This Matters
The dramatically more positive reduction potential of PAESeO relative to its sulfoxide analog directly enables its participation in biological redox cycles with cellular reductants such as glutathione and ascorbate; the sulfoxide analog is redox-inert under identical conditions, making PAESeO the required choice for any experiment involving thiol- or ascorbate-coupled redox cycling.
- [1] De Silva, V., Woznichak, M. M., Burns, K. L., Grant, K. B., & May, S. W. (2004). Selenium redox cycling in the protective effects of organoselenides against oxidant-induced DNA damage. Journal of the American Chemical Society, 126(8), 2409-2413. View Source
